molecular formula C14H14N2O4 B1225576 (7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate CAS No. 3567-35-9

(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate

Cat. No.: B1225576
CAS No.: 3567-35-9
M. Wt: 274.27 g/mol
InChI Key: CWDCKPDZWAUGCG-UHFFFAOYSA-N
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Description

(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate is a complex organic compound with the molecular formula C16H17N3O7. It is known for its unique structure, which includes a pyrroloindole core, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which (7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

CAS No.

3567-35-9

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate

InChI

InChI=1S/C14H14N2O4/c1-7-5-10(17)11-8(6-20-14(15)19)9-3-2-4-16(9)12(11)13(7)18/h5H,2-4,6H2,1H3,(H2,15,19)

InChI Key

CWDCKPDZWAUGCG-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C1=O)N3CCCC3=C2COC(=O)N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)N3CCCC3=C2COC(=O)N

Key on ui other cas no.

3567-35-9

Synonyms

mitosene

Origin of Product

United States

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